2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2,3-dimethylphenyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a chloroanilino group, and a dimethylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride and the 3-chloroaniline derivatives. These intermediates are then reacted under specific conditions to form the final compound. Common reagents used in these reactions include acetic anhydride, sulfuric acid, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroanilino group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2,3-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chloroanilino group may also play a role in binding to biological targets, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A simpler compound with similar functional groups but lacking the complex structure of the target compound.
3-chloroaniline: Shares the chloroanilino group but lacks the benzenesulfonyl and dimethylphenylacetamide moieties.
N-(2,3-dimethylphenyl)acetamide: Contains the dimethylphenylacetamide group but not the benzenesulfonyl or chloroanilino groups.
Uniqueness
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2,3-dimethylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2,3-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-8-6-13-21(17(16)2)24-22(26)15-25(19-10-7-9-18(23)14-19)29(27,28)20-11-4-3-5-12-20/h3-14H,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVLEGOFFSQHBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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